N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Description
N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an oxamide moiety at position 2. The oxamide group is further functionalized with a 2-methylpropyl (isobutyl) chain. The compound’s hydrogen-bonding capacity, conferred by its dual amide groups, may enhance interactions with biological targets .
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXJLVRQBJXGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazole derivatives have been reported to have several biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have been found to interact with various targets in the body, leading to a wide range of effects . .
The environment in which these compounds act can also influence their efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and how they are metabolized in the body .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can also vary widely depending on their structure. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Biological Activity
N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.4 g/mol
These properties indicate that the compound is an organosulfur heterocyclic compound, which often exhibits diverse biological activities due to its unique structural characteristics .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown activity against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Effects
Compounds containing thieno[3,4-c]pyrazole structures have been studied for their anti-inflammatory properties. A study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with thieno[3,4-c]pyrazole derivatives exhibited reduced symptoms of inflammation and pain in conditions such as arthritis and dermatitis. These findings suggest potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes involved in the inflammatory pathway, leading to reduced prostaglandin synthesis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress associated with inflammation and other diseases.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups on the thienopyrazole core or the amide side chains:
Compound A : N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide
- Core: Thieno[3,4-c]pyrazole with a tert-butyl group at position 2.
- Amide side chain : 4-fluorobenzyl substituent.
- The 4-fluorobenzyl group may enhance metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects.
Compound B : N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide
- Core: Thieno[3,4-c]pyrazole with a 4-fluorophenyl group at position 2.
- Amide side chain : 4-methoxybenzamide substituent.
- The 4-methoxy group may improve solubility but could alter binding specificity due to its electron-donating nature.
Compound C : Thieno[3,4-c]pyrazol-3-yl acetamides (Patent Example)
- Core: Thieno[3,4-c]pyrazole with variable substituents.
- Amide side chain : Acetamide derivatives.
- Key differences :
Hydrogen-Bonding Patterns
The target compound’s oxamide group provides two hydrogen-bond donors (N–H) and two acceptors (C=O), enabling robust interactions with polar residues in enzyme active sites. In contrast, Compound A retains one hydrogen-bond donor (amide N–H), while Compound B’s benzamide has only one donor. This difference may correlate with enhanced inhibitory activity in the target molecule .
Steric and Electronic Effects
- Electronic effects : Fluorine substituents (e.g., in Compound A and B) enhance electronegativity, which may influence binding affinity and pharmacokinetic properties like metabolic stability.
Hypothetical Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
